molecular formula C12H17NO2 B11893597 Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl- CAS No. 88207-93-6

Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl-

Cat. No.: B11893597
CAS No.: 88207-93-6
M. Wt: 207.27 g/mol
InChI Key: JETSDVLQDVDSGQ-UHFFFAOYSA-N
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Description

Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl- is a member of the tetrahydroisoquinoline family, which is a significant class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and have garnered attention in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl- typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields isoquinoline derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl- involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways. These interactions contribute to its observed biological effects, such as antimicrobial and neuroprotective activities .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the methoxy and methyl substitutions.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar in structure but differs in the position of methoxy groups.

    2-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares the methyl substitution but lacks the methoxy groups.

Uniqueness

Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

88207-93-6

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C12H17NO2/c1-13-5-4-11-9(8-13)6-10(14-2)7-12(11)15-3/h6-7H,4-5,8H2,1-3H3

InChI Key

JETSDVLQDVDSGQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=C(C=C2OC)OC

Origin of Product

United States

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